Regioisomeric Identity: 2-Thienyl vs. 3-Thienyl Substitution
The substitution of the thiophene ring at the 2-position versus the 3-position creates two distinct compounds with identical molecular formula (C₁₂H₁₂ClNS, MW 237.75) but divergent spatial and electronic properties. The 4-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline (CAS 51305-75-0) has a computed LogP of 4.32, whereas its 3-thienyl regioisomer 4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline (CAS 1040320-47-5) has a LogP of 4.07 [1]. This LogP difference of 0.25 units is significant for chromatographic retention time and biological membrane permeability predictions. Furthermore, the InChI Keys for these two regioisomers (VSYUBJWJLYZMMG for the 3-thienyl vs. the target compound) are distinct, allowing unambiguous identity verification by LC-MS or NMR in procurement quality control workflows [1].
| Evidence Dimension | Computed LogP (lipophilicity/hydrophobicity) |
|---|---|
| Target Compound Data | LogP = 4.32 (C₁₂H₁₂ClNS, MW 237.75, CAS 51305-75-0, thiophen-2-ylmethyl) |
| Comparator Or Baseline | LogP = 4.07 (4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline, CAS 1040320-47-5, thiophen-3-ylmethyl regioisomer) |
| Quantified Difference | Δ LogP = +0.25 (target is more lipophilic than 3-thienyl regioisomer) |
| Conditions | Computed LogP values from vendor-supplied physicochemical property calculations; thiophene substitution at 2-position vs. 3-position |
Why This Matters
A LogP difference of 0.25 between regioisomers can translate to measurable differences in HPLC retention time, solubility, and passive membrane permeability, directly impacting assay reproducibility in biological screening campaigns.
- [1] ACS. Chemical Abstracts Service (CAS) Registry. InChI Key and structural identity records for CAS 51305-75-0 and CAS 1040320-47-5. View Source
